Benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a benzyl group, a chloro-nitrophenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl acetoacetate with 4-(4-chloro-3-nitrophenyl)-2-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, followed by cyclization and oxidation steps to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the hexahydroquinoline core.
Reduction: The nitro group in the chloro-nitrophenyl moiety can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential use in the development of new materials with unique properties.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry:
- Potential applications in the development of new polymers and materials with specific properties.
Mechanism of Action
The exact mechanism of action of Benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate their activity.
Comparison with Similar Compounds
4-Chloro-3-nitrobenzyl alcohol: Shares the chloro-nitrophenyl moiety but lacks the hexahydroquinoline core.
4-Chloro-3-nitrophenol: Another compound with the chloro-nitrophenyl group, used in the synthesis of dyes and pesticides.
Uniqueness:
- The presence of the hexahydroquinoline core in Benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate provides unique structural and chemical properties that differentiate it from other similar compounds. This core structure is crucial for its potential biological activity and applications in material science.
Properties
IUPAC Name |
benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5/c1-14-21(24(29)32-13-15-6-3-2-4-7-15)22(23-18(26-14)8-5-9-20(23)28)16-10-11-17(25)19(12-16)27(30)31/h2-4,6-7,10-12,22,26H,5,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIYVYYLAAPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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